Rebaudioside G

説明

Synthesis Analysis

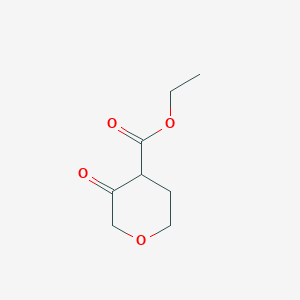

The synthesis of Rebaudioside G involves the de novo biosynthesis of rubusoside and rebaudiosides in engineered yeasts . A central composite experimental design was employed to maximize the concentration of glucosylated species synthesized, considering temperature, pH, time of reaction, enzymatic activity, maltodextrin concentration, and SVglys/RebA concentration as experimental factors .Molecular Structure Analysis

Structural analysis of the formed products showed that rebaudioside A is specifically α-d-glucosylated at the steviol C-19 β-d-glucosyl moiety (55% conversion). The main product is a mono- (α1 → 6)-glucosylated derivative (RebA-G1) .Chemical Reactions Analysis

Rebaudioside G is involved in selective glycosylation of rubusoside, a natural product abundantly presented in various plants. This is a feasible approach for the biosynthesis of rebaudioside G .科学的研究の応用

Sweetener Production and Food Industry Applications

Rebaudioside A, a steviol glycoside closely related to Rebaudioside G, extracted from Stevia rebaudiana, is used as a non-caloric sweetener in food and beverages. Its synthesis involves enzymatic transglycosylation to increase its content from stevioside present in stevia leaves, highlighting its potential as a natural sweetener alternative to sucrose due to its pleasant taste and associated health benefits. This process has been optimized to enhance the rebaudioside A content, offering an eco-friendly and cost-effective method for sweetener production (Adari et al., 2016).

Health Benefits and Therapeutic Potential

Rebaudioside A's safety and effects on human health have been extensively studied, demonstrating no significant impact on blood pressure or glucose homeostasis in adults, thus supporting its use as a safe food additive (Maki et al., 2008). Additionally, rebaudioside A has been examined for its insulinotropic properties, showing potential benefits in diabetes management by enhancing insulin secretion and regulating blood glucose levels (Abudula et al., 2004).

Scientific and Technological Advancements

Technological advancements in the production of steviol glycosides, including Rebaudioside G, have led to the development of bioengineered yeast strains capable of converting stevioside to rebaudioside A efficiently. This bioconversion process presents a significant step forward in the sustainable production of natural sweeteners, offering an alternative to chemical synthesis and reducing environmental impact (Li et al., 2016).

Nutritional and Metabolic Research

Investigations into rebaudioside A's metabolic effects have shed light on its potential to influence cholesterol metabolism, suggesting that it may help regulate cholesterol levels in the liver, thus indicating its potential for use in managing hyperlipidemia and preventing cardiovascular diseases (Ilias et al., 2021).

作用機序

Target of Action

Rebaudioside G, a steviol glycoside, primarily targets the human sweet taste receptor (T1R2/T1R3) complex . This receptor plays a crucial role in the perception of sweetness in humans.

Mode of Action

Rebaudioside G interacts with its target receptors by binding to four different sites of the human sweet taste receptor (T1R2/T1R3) complex . This binding mechanism explains the sweet taste of Rebaudioside G. Additionally, in silico results suggest that Rebaudioside G has the potential to inhibit beta-adrenergic and G-protein-coupled receptor kinases .

Biochemical Pathways

The biochemical pathways affected by Rebaudioside G involve the transformation of stevioside (STV) to Rebaudioside A (Reb-A) by the enzyme UDP glucosyltransferase-76G1 (UGT76G1) . This transformation determines the intensity of sweetness.

Pharmacokinetics

Rebaudioside G is expected to follow a similar pharmacokinetic profile as Rebaudioside A, which is readily absorbed after oral administration and metabolized to steviol and steviol glucuronide . .

Result of Action

The primary result of Rebaudioside G’s action is the perception of sweetness. It is a natural sweetener that provides a sweet taste without contributing to caloric intake . .

Action Environment

The action of Rebaudioside G can be influenced by various environmental factors. For instance, the stability of Rebaudioside A, a related compound, can be altered by the presence of other flavoring or color compounds . Similarly, the sweetness profile of glycosylated Rebaudioside A can be improved by blending with different sweeteners . .

将来の方向性

Rebaudioside G, along with other steviol glycosides, is considered the next generation of sugar substitutes due to their low-calorie, superior sweetness, and organoleptic properties . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

特性

IUPAC Name |

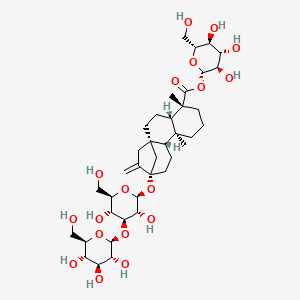

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPSCKUJXYCMPR-GXTBKCSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347273 | |

| Record name | Rebaudioside G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rebaudioside G | |

CAS RN |

127345-21-5 | |

| Record name | Rebaudioside G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Rebaudioside G and where is it found?

A1: Rebaudioside G is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana plant. [] This plant is commonly known as Stevia and is used commercially for its sweetening properties.

Q2: What other compounds are found alongside Rebaudioside G in Stevia rebaudiana?

A2: The research abstract mentions that besides Rebaudioside G, other diterpene glycosides like Rebaudiosides R, S, and D, as well as Dulcoside B, and 13-[(2-O-β-d-xylopyranosyl-β-d-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid β-d-glucopyranosyl ester, were also identified in the studied Stevia rebaudiana extract. [] Additionally, eugenol diglucoside was also found. []

Q3: Was the structure of Rebaudioside G confirmed in this study?

A3: While the study mentions identifying Rebaudioside G, it focuses on characterizing two novel compounds, Rebaudiosides R and S. [] The structure of Rebaudioside D was confirmed through X-ray diffraction, but there's no mention of similar confirmation for Rebaudioside G. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1342830.png)